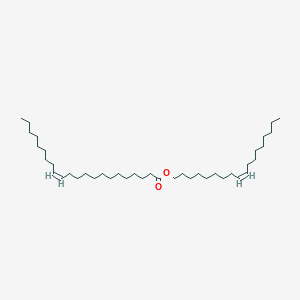
Oleyl erucate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleyl erucate, also known as this compound, is a useful research compound. Its molecular formula is C40H76O2 and its molecular weight is 589 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cosmetic Applications
Oleyl erucate is predominantly utilized in the cosmetic industry due to its emollient properties. It is known for enhancing the texture and feel of formulations, making it a popular ingredient in skincare and haircare products.
Key Properties:
- Emollient: Provides moisture and softness to the skin.
- Skin Conditioning Agent: Improves skin texture and hydration.
- Hair Conditioning Agent: Enhances hair smoothness and manageability.
Market Insights:
According to market research, the global this compound market is projected to reach USD 1.1 billion by 2031, growing at a CAGR of 6.7% from 2023 to 2031. The skincare segment leads this market due to increasing consumer preference for natural ingredients in cosmetic formulations .
Table 1: Cosmetic Formulations Containing this compound
| Product Type | Functionality | Concentration (%) |
|---|---|---|
| Moisturizers | Emollient | 2-5 |
| Sunscreens | Skin conditioning | 1-3 |
| Hair conditioners | Conditioning agent | 3-10 |
| Makeup foundations | Texture enhancer | 1-5 |
Pharmaceutical Applications
The pharmaceutical potential of this compound remains largely unexplored. However, its emollient properties suggest possible applications in topical formulations and drug delivery systems.
Research Findings:
- This compound's compatibility with various active pharmaceutical ingredients (APIs) can enhance drug solubility and bioavailability.
- Its skin-friendly nature positions it as a candidate for formulations targeting dermatological conditions.
Case Study:
A study investigated this compound's role as a penetration enhancer in transdermal drug delivery systems. The results indicated improved absorption rates of certain APIs when this compound was included in the formulation, suggesting its potential for enhancing therapeutic efficacy .
Industrial Applications
Beyond cosmetics and pharmaceuticals, this compound shows promise in industrial applications such as lubricants and plasticizers.
Potential Uses:
- Lubricants: Its low viscosity and high thermal stability make it suitable for use in various lubrication applications.
- Plasticizers: this compound can improve the flexibility and durability of plastic materials.
Research Insights:
Recent studies have highlighted this compound's biodegradability, making it an attractive alternative to conventional plasticizers that may pose environmental risks. Its application as a biofuel additive is also being explored due to its renewable nature .
Food Industry Applications
Emerging research suggests that this compound could be utilized as a food additive or functional ingredient. Its properties may enhance texture and stability in food products.
Exploratory Findings:
特性
CAS番号 |
143485-69-2 |
|---|---|
分子式 |
C40H76O2 |
分子量 |
589 g/mol |
IUPAC名 |
[(Z)-octadec-9-enyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3/b19-17-,20-18- |
InChIキー |
SZAMSYKZCSDVBH-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Key on ui other cas no. |
17673-56-2 |
同義語 |
OLEYL ERUCATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















